molecular formula C9H11ClN2O3S B7479718 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide

2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide

Cat. No.: B7479718
M. Wt: 262.71 g/mol
InChI Key: UTVZWVRTUIUNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a methyl group, and a sulphamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-sulphamoylaniline and chloroacetyl chloride.

    Reaction: The 2-methyl-4-sulphamoylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of N-(2-methyl-4-sulphamoylphenyl)-acetamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulphamoyl group is known to interact with active sites of enzymes, potentially inhibiting their function. The chloro group can participate in electrophilic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methylphenyl)-acetamide
  • 2-Chloro-N-(4-sulphamoylphenyl)-acetamide
  • 2-Chloro-N-(2-methyl-4-nitrophenyl)-acetamide

Uniqueness

2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide is unique due to the presence of both the sulphamoyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-methyl-4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6-4-7(16(11,14)15)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZWVRTUIUNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-methyl-4-sulphamoylaniline (18,6 g) and α-chloroacetyl chloride (30g) were refluxed together 30 min. and the mixture worked up as in Example 2(a) to yield 11 g, m.p. 193°-194°
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.